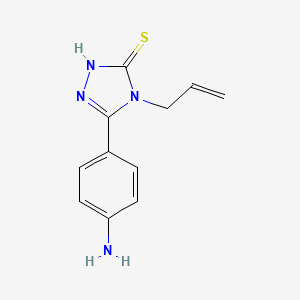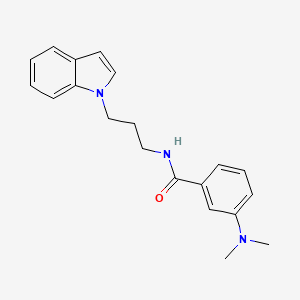methanethione](/img/structure/B14151314.png)
[1-(2-hydroxy-4-methylphenyl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-hydroxy-4-methylphenyl)-1H-1,2,3-triazol-4-ylmethanethione: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, a morpholine ring, and a methanethione group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxy-4-methylphenyl)-1H-1,2,3-triazol-4-ylmethanethione typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition, to form the 1,2,3-triazole ring. The hydroxy and methyl groups are introduced through selective functionalization of the phenyl ring. The morpholine ring is then attached via nucleophilic substitution reactions, and the methanethione group is introduced through thiolation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the methanethione group, resulting in the formation of various reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
Oxidation: Quinones, hydroxyquinones.
Reduction: Reduced triazole derivatives, thiols.
Substitution: Halogenated phenyl derivatives, substituted morpholine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its unique structure may offer advantages in targeting specific biological pathways, making it a potential candidate for the development of new pharmaceuticals.
Industry
In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its versatility allows for its incorporation into various industrial processes and products.
作用機序
The mechanism of action of 1-(2-hydroxy-4-methylphenyl)-1H-1,2,3-triazol-4-ylmethanethione involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The hydroxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, enhancing the compound’s binding affinity. The morpholine ring can interact with various biological macromolecules, influencing their function. The methanethione group can undergo redox reactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
- 1-(2-Hydroxy-4-methylphenyl)ethanone
- 1-(2-Hydroxy-4-methoxyphenyl)ethanone
- 1-(2-Hydroxy-4-methylphenyl)ethanone oxime
Uniqueness
Compared to similar compounds, 1-(2-hydroxy-4-methylphenyl)-1H-1,2,3-triazol-4-ylmethanethione stands out due to its unique combination of functional groups. The presence of the triazole ring, morpholine ring, and methanethione group provides a distinct set of chemical properties and reactivity patterns. This makes it a versatile compound for various applications in scientific research and industry.
特性
分子式 |
C14H16N4O2S |
|---|---|
分子量 |
304.37 g/mol |
IUPAC名 |
[1-(2-hydroxy-4-methylphenyl)triazol-4-yl]-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C14H16N4O2S/c1-10-2-3-12(13(19)8-10)18-9-11(15-16-18)14(21)17-4-6-20-7-5-17/h2-3,8-9,19H,4-7H2,1H3 |
InChIキー |
RQRAERHTSJFSNA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N2C=C(N=N2)C(=S)N3CCOCC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl [1-(2,4,6-trimethylphenyl)ethoxy]acetate](/img/structure/B14151236.png)
![3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B14151238.png)
![1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14151248.png)


![1,1-dichloro-2,2,6,7b-tetramethyl-1aH-cyclopropa[c]quinoline-3-carbaldehyde](/img/structure/B14151260.png)
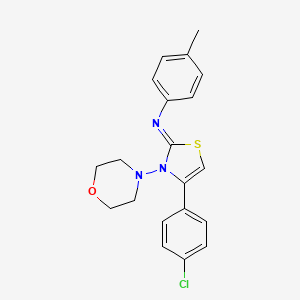

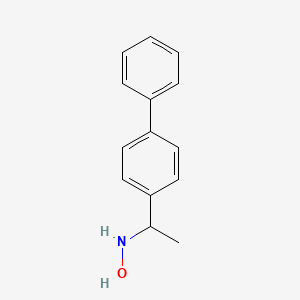

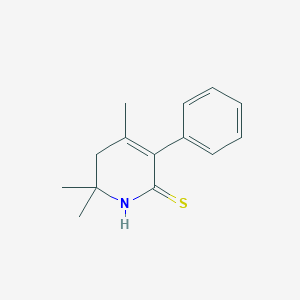
![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium](/img/structure/B14151301.png)
